molecular formula C9H8BrN3 B1442820 6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine CAS No. 916258-30-5

6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B1442820
CAS No.: 916258-30-5
M. Wt: 238.08 g/mol
InChI Key: FMTJUZOGRRRITH-UHFFFAOYSA-N
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Description

6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications. The presence of a bromine atom and a cyclopropyl group in its structure adds to its unique chemical properties and reactivity.

Scientific Research Applications

6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine has several scientific research applications:

Future Directions

The future directions of research on imidazo[4,5-b]pyridine derivatives could involve exploring their potential therapeutic significance further, given their ability to influence many cellular pathways . Additionally, new preparative methods for the synthesis of imidazo[4,5-b]pyridines using various catalysts could be explored .

Biochemical Analysis

Biochemical Properties

6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine can modulate cellular responses to external stimuli .

Cellular Effects

The effects of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . Additionally, 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine can affect the expression of genes involved in cell cycle regulation, thereby inhibiting the proliferation of cancer cells .

Molecular Mechanism

At the molecular level, 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active site of target enzymes, preventing their normal function. For instance, it can inhibit the activity of kinases by binding to their ATP-binding sites, thereby blocking the phosphorylation of downstream targets . This inhibition can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

The effects of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression . These changes can have significant implications for the use of this compound in therapeutic applications.

Dosage Effects in Animal Models

The effects of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while at higher doses, it can induce toxicity and adverse effects . For instance, high doses of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine can lead to liver and kidney damage in animal models . Therefore, it is crucial to determine the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, this compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be excreted from the body . Additionally, 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine within tissues can also affect its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression . The subcellular localization of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine can also affect its stability and activity within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine with appropriate reagents. One common method includes refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate, followed by treatment with hydrochloric acid . This method yields the imidazo[4,5-b]pyridine ring system with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can introduce various aryl groups to the imidazo[4,5-b]pyridine core, leading to a wide range of substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of the bromine atom and the cyclopropyl group, which confer distinct chemical reactivity and biological activity. These structural features differentiate it from other imidazopyridine derivatives and contribute to its potential as a versatile compound in scientific research and drug development .

Properties

IUPAC Name

6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-6-3-7-9(11-4-6)13-8(12-7)5-1-2-5/h3-5H,1-2H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTJUZOGRRRITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(N2)C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of cyclopropanecarbaldehyde (0.89 g, 12.76 mmol, 1.2 eq), 5-bromopyridine-2,3-diamine x167 (2 g, 10.63 mmol, 1 eq) in AcOH (20 ml) and 1,4-dioxane (40 ml) is heated at 110° C. during 24 hours. After cooling, the solvents are evaporated under reduced pressure. The resulting brown solid is recrystallized in CH2Cl2/hexane (1/1) to yield 0.53 g of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine x168 as an orange solid.
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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